molecular formula C11H11F3N2O2 B14837451 3-Cyclopropoxy-N-methyl-6-(trifluoromethyl)picolinamide

3-Cyclopropoxy-N-methyl-6-(trifluoromethyl)picolinamide

Cat. No.: B14837451
M. Wt: 260.21 g/mol
InChI Key: QEIRAAIQNZKGEI-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N-methyl-6-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C11H11F3N2O2 and a molecular weight of 260.21 g/mol This compound is characterized by the presence of a trifluoromethyl group, a cyclopropoxy group, and a picolinamide core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N-methyl-6-(trifluoromethyl)picolinamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N-methyl-6-(trifluoromethyl)picolinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Cyclopropoxy-N-methyl-6-(trifluoromethyl)picolinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N-methyl-6-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-N-methyl-6-(trifluoromethyl)picolinamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the cyclopropoxy group contributes to its reactivity and potential biological activity .

Properties

Molecular Formula

C11H11F3N2O2

Molecular Weight

260.21 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-6-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C11H11F3N2O2/c1-15-10(17)9-7(18-6-2-3-6)4-5-8(16-9)11(12,13)14/h4-6H,2-3H2,1H3,(H,15,17)

InChI Key

QEIRAAIQNZKGEI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=N1)C(F)(F)F)OC2CC2

Origin of Product

United States

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